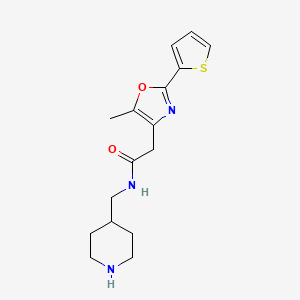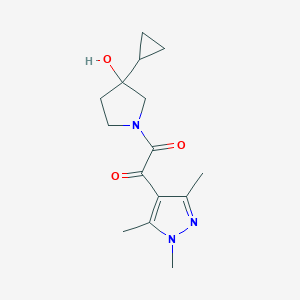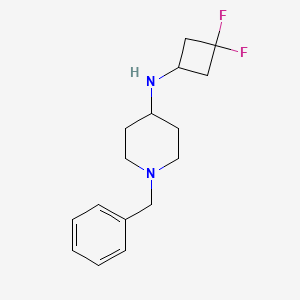![molecular formula C18H25N5O3 B6973065 Tert-butyl 4-[6-(1,3-oxazol-4-ylmethylamino)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B6973065.png)
Tert-butyl 4-[6-(1,3-oxazol-4-ylmethylamino)pyridin-3-yl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[6-(1,3-oxazol-4-ylmethylamino)pyridin-3-yl]piperazine-1-carboxylate: is a complex organic compound with a unique structure that includes a tert-butyl group, an oxazole ring, and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[6-(1,3-oxazol-4-ylmethylamino)pyridin-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.
Attachment of the Oxazole to the Pyridine Ring: This step involves the formation of a bond between the oxazole and the pyridine ring, often through a nucleophilic substitution reaction.
Formation of the Piperazine Moiety: The piperazine ring is introduced through a cyclization reaction involving a diamine and a dihaloalkane.
Introduction of the Tert-butyl Group: The tert-butyl group is typically introduced through a reaction with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-[6-(1,3-oxazol-4-ylmethylamino)pyridin-3-yl]piperazine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 4-[6-(1,3-oxazol-4-ylmethylamino)pyridin-3-yl]piperazine-1-carboxylate: has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[6-(1,3-oxazol-4-ylmethylamino)pyridin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Tert-butyl 4-[6-(1,3-oxazol-4-ylmethylamino)pyridin-3-yl]piperazine-1-carboxylate: can be compared with other similar compounds, such as:
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar structure but lacks the oxazole ring.
Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate: Contains a chlorine atom instead of the oxazole ring.
Tert-butyl 4-(6-methylpyridin-3-yl)piperazine-1-carboxylate: Contains a methyl group instead of the oxazole ring.
These comparisons highlight the unique features of This compound , such as the presence of the oxazole ring, which can impart distinct chemical and biological properties.
Propiedades
IUPAC Name |
tert-butyl 4-[6-(1,3-oxazol-4-ylmethylamino)pyridin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-18(2,3)26-17(24)23-8-6-22(7-9-23)15-4-5-16(20-11-15)19-10-14-12-25-13-21-14/h4-5,11-13H,6-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGHKQQHGCSSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)NCC3=COC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Phenyl-4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol](/img/structure/B6972988.png)


![N-[3-(methylaminomethyl)phenyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6973000.png)
![Methyl 3-[(4-methoxyphenyl)carbamoylamino]-3-methylazetidine-1-carboxylate](/img/structure/B6973004.png)
![1-(2-fluoro-4-methylphenyl)-N-[(2-imidazol-1-ylphenyl)methyl]methanesulfonamide](/img/structure/B6973007.png)
![(4-Hydroxypiperidin-1-yl)-[4-[(2-methyl-1,3-thiazol-4-yl)methylamino]phenyl]methanone](/img/structure/B6973023.png)
![2-ethyl-5-[(8-methyl-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-1,3-thiazole](/img/structure/B6973026.png)
![N-methyl-N-[3-(1-propylimidazol-2-yl)propyl]morpholine-4-carboxamide](/img/structure/B6973034.png)

![N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-sulfonamide](/img/structure/B6973054.png)
![(3-Aminopyrrolidin-1-yl)-[3-(phenoxymethyl)furan-2-yl]methanone](/img/structure/B6973059.png)
![2-Methyl-4-[1-[[1-(2,2,2-trifluoroethyl)tetrazol-5-yl]methyl]piperidin-3-yl]pyrimidine](/img/structure/B6973066.png)

